4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-
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Overview
Description
Preparation Methods
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential cytotoxic effects against certain cancer cell lines . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular components, leading to the activation of apoptotic pathways and subsequent cell death.
Comparison with Similar Compounds
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- can be compared with other similar compounds such as 5,7-dihydroxy-2-methylbenzopyran-4-one and 3,5-dihydroxy-2,7-dimethylbenzopyran-4-one . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- lies in its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
54965-50-3 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
InChI Key |
SWQVFJKTDLQTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
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